3'-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester
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Overview
Description
3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a biphenyl core, a cyclopropyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often require the use of acid catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity, while the ester group may facilitate the compound’s transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: These compounds share the biphenyl core but may lack the cyclopropyl or ester groups.
Cyclopropyl-containing compounds: These include other molecules with cyclopropyl groups but different core structures.
Esters: Compounds with ester functional groups but different overall structures.
Uniqueness
3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is unique due to its combination of a biphenyl core, a cyclopropyl group, and an ester functional group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
methyl 3-[3-[(cyclopropylamino)methyl]phenyl]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-7-3-6-15(11-16)14-5-2-4-13(10-14)12-19-17-8-9-17/h2-7,10-11,17,19H,8-9,12H2,1H3 |
InChI Key |
KAWIXQRIYHWTOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CNC3CC3 |
Origin of Product |
United States |
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